Increased Lipophilicity Compared to 3-(2-Methoxyethyl)piperidine Hydrochloride
The target compound demonstrates higher lipophilicity than its direct methoxy analog, as inferred from computed partition coefficients and molecular weight. The free base form of 3-(2-ethoxyethyl)piperidine has a predicted log P of 1.03, while the methoxy analog has an XLogP3 of 0.8 [1][2]. This difference is critical for optimizing blood-brain barrier penetration and target engagement in CNS drug discovery programs.
| Evidence Dimension | Lipophilicity (Log P) |
|---|---|
| Target Compound Data | Log P = 1.03 (predicted for free base) |
| Comparator Or Baseline | 3-(2-Methoxyethyl)piperidine: XLogP3 = 0.8 |
| Quantified Difference | Δ Log P ≈ +0.23 |
| Conditions | Computed values from ChemBase (JChem) and PubChem (XLogP3 3.0) |
Why This Matters
A higher log P suggests improved passive membrane permeability, which can be a decisive factor in selecting building blocks for CNS-targeted libraries.
- [1] ChemBase. 3-(2-ethoxyethyl)piperidine. ChemBase ID: 50195. http://www.chembase.cn/molecule-50195.html (accessed May 12, 2026). View Source
- [2] PubChem. Compound Summary for CID 23152716: 3-(2-Methoxyethyl)piperidine. https://pubchem.ncbi.nlm.nih.gov/compound/946715-83-9 (accessed May 12, 2026). View Source
